Cas no 68510-47-4 ((+)-alphaR,11S-myricanol)

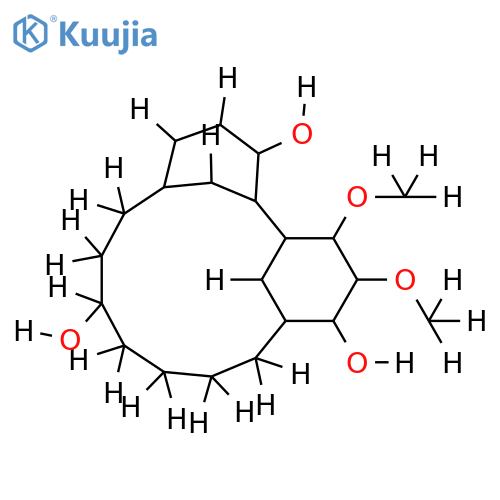

(+)-alphaR,11S-myricanol structure

商品名:(+)-alphaR,11S-myricanol

(+)-alphaR,11S-myricanol 化学的及び物理的性質

名前と識別子

-

- (+)-alphaR,11S-myricanol

- (+)-aR-11S-myricanol

- (+)-S-myricanol

- (+/-)-myricanol

- myricanol

- CHEBI:182077

- (+/-)-Myricanol, (HPLC), 95%

- Tricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol, 16,17-dimethoxy-, (R)-; (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol

- AKOS032948796

- NCGC00380288-01

- MFCD00210533

- NCGC00380288-01_C21H26O5_Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol, 16,17-dimethoxy-

- Tricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol,16,17-dimethoxy-, (9R)-

- (9R)-16,17-dimethoxytricyclo[12.3.1.1^{2,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol

- SCHEMBL21693006

- 16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol

- A905456

- 68510-47-4

-

- MDL: MFCD00210533

- インチ: InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3

- InChIKey: SBGBAZQAEOWGFT-UHFFFAOYSA-N

- ほほえんだ: COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O

計算された属性

- せいみつぶんしりょう: 358.17802393g/mol

- どういたいしつりょう: 358.17802393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 431

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

(+)-alphaR,11S-myricanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB167517-10 mg |

(+/-)-Myricanol, (HPLC), 95% |

68510-47-4 | 95% | 10 mg |

€224.40 | 2023-07-20 | |

| abcr | AB167517-10mg |

(+/-)-Myricanol, (HPLC), 95%; . |

68510-47-4 | 95% | 10mg |

€224.40 | 2025-02-18 |

(+)-alphaR,11S-myricanol 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

68510-47-4 ((+)-alphaR,11S-myricanol) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬